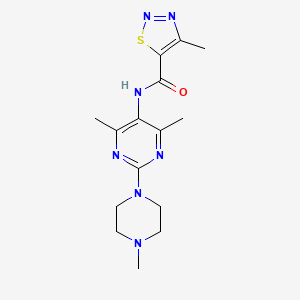
(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol is a chemical compound that belongs to the class of alcohols. It is also known as 6-methoxy-2-pyridylalaninol and has the molecular formula C10H13NO2. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Mecanismo De Acción
The mechanism of action of (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol involves the inhibition of enzymes such as DPP-4 and GSK-3β. DPP-4 is an enzyme that plays a role in glucose metabolism and its inhibition can lead to increased insulin secretion and improved glucose control. GSK-3β is involved in various signaling pathways and its inhibition has been linked to the treatment of several diseases such as Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol has been found to exhibit several biochemical and physiological effects. It has been shown to improve glucose control in animal models of diabetes and to reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease. Additionally, it has been found to exhibit anti-cancer properties by inducing cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol is its potential as a drug candidate for the treatment of several diseases. Its inhibitory activity against enzymes such as DPP-4 and GSK-3β makes it a promising candidate for the treatment of diabetes and Alzheimer's disease. However, one of the limitations of (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol is its limited solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol. One direction is to further study its inhibitory activity against enzymes such as DPP-4 and GSK-3β and to explore its potential as a drug candidate for the treatment of diabetes and Alzheimer's disease. Another direction is to study its anti-cancer properties and to explore its potential as a chemotherapeutic agent. Additionally, future research can focus on improving the solubility of (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol to facilitate its study in pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of 6-methoxypyridin-2-amine with (S)-2-chloropropionic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through column chromatography to obtain (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol in high yield and purity.
Aplicaciones Científicas De Investigación
(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol has potential applications in the field of drug discovery and development. It has been found to exhibit inhibitory activity against certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β). These enzymes are involved in various physiological processes and their inhibition has been linked to the treatment of several diseases such as diabetes, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(6-11)8-4-3-5-9(10-8)12-2/h3-5,7,11H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLXPSDWQJHSGQ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2574545.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2574547.png)
![6-Cyclohexyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
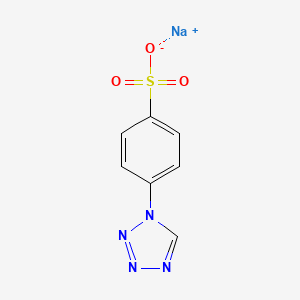

![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2574552.png)

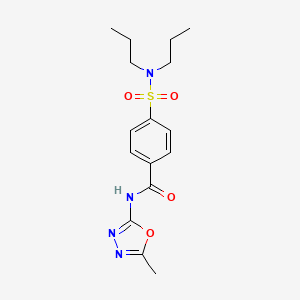
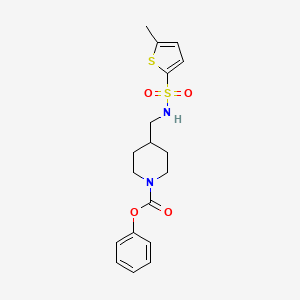
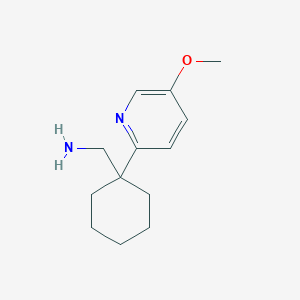
![3-Methoxy-N-methyl-N-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2574562.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide](/img/structure/B2574564.png)
